Enhanced DAT Inhibition Potency Relative to Modafinil
In a head-to-head comparison within the same study, N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide (compound 11e in the series) inhibited [³H]dopamine uptake in HEK293 cells expressing human DAT with an IC₅₀ of 1.2 ± 0.3 μM, whereas modafinil required an IC₅₀ of 6.5 ± 1.1 μM under identical conditions [1]. This represents a 5.4‑fold improvement in potency.
| Evidence Dimension | DAT inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 ± 0.3 μM |
| Comparator Or Baseline | Modafinil = 6.5 ± 1.1 μM |
| Quantified Difference | 5.4‑fold lower IC₅₀ (greater potency) |
| Conditions | [³H]dopamine uptake assay in HEK293 cells stably expressing human DAT; 10‑point concentration‑response curves performed in triplicate, 30 min incubation |
Why This Matters
A 5.4‑fold potency gain allows use of lower compound concentrations in cellular assays, reducing non‑specific binding and improving the dynamic range for SAR studies.
- [1] Kalaba P, et al. Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. J Med Chem. 2017;60(22):9330-9348. doi:10.1021/acs.jmedchem.7b01313 View Source
